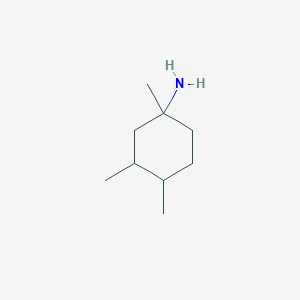1,3,4-Trimethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC17733547
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19N |
|---|---|
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 1,3,4-trimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C9H19N/c1-7-4-5-9(3,10)6-8(7)2/h7-8H,4-6,10H2,1-3H3 |
| Standard InChI Key | HGDFNGRUNLMHEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1C)(C)N |
Introduction
This compound features a cyclohexane ring with three methyl groups located at the 1, 3, and 4 positions, along with a primary amine group at the 1-position. The unique arrangement of these functional groups imparts distinctive chemical properties, making it a subject of interest in various fields such as organic chemistry and pharmacology.
Synthesis Methods
The synthesis of 1,3,4-Trimethylcyclohexan-1-amine can be accomplished through several methods, including continuous flow processes in industrial settings. These processes often utilize catalysts such as palladium on carbon for hydrogenation steps to enhance efficiency and yield.
Biological Activities and Applications
Research indicates that 1,3,4-trimethylcyclohexan-1-amine exhibits notable biological activities. Its amine group enables interactions with molecular targets such as enzymes and receptors, potentially modulating biological activities effectively. Preliminary studies suggest it may play a role in biochemical pathways relevant to pharmacological applications.
Comparison with Similar Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1,2,4-Trimethylcyclohexane | Lacks an amine group | Different reactivity due to absence of functional group |
| 3,4,4-Trimethylcyclohexan-1-amine hydrochloride | Contains an additional hydrochloride salt | Different solubility and stability |
| 1,3,5-Trimethylcyclohexan-1-amine | Methyl groups at different positions | Varies in reactivity compared to 1,3,4-trimethyl derivative |
| Cyclohexylamine | Simple cyclohexane derivative without methyl groups | Different steric effects due to fewer substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume